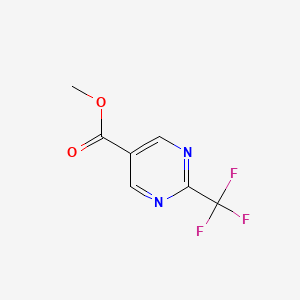

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-11-6(12-3-4)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPDGVKMMGJWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652882 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-90-8 | |

| Record name | Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note from the Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique confluence of properties—lipophilicity, metabolic stability, and potent electronic effects—that can profoundly influence a molecule's biological activity and material characteristics. Among the myriad of fluorinated building blocks, Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate stands out as a versatile intermediate. Its pyrimidine core is a privileged structure in pharmacologically active agents, while the trifluoromethyl and methyl ester functionalities provide orthogonal handles for synthetic diversification.

This guide is crafted not merely as a datasheet, but as a comprehensive technical resource for the laboratory professional. We will delve into the core physical properties of this compound, grounding our discussion in both established data and the practical methodologies for their verification. The causality behind experimental choices and the inherent self-validating nature of robust analytical techniques are central themes. By understanding the foundational physicochemical characteristics of this molecule, researchers can better predict its behavior in synthetic transformations, formulation studies, and biological assays, thereby accelerating the pace of discovery and innovation.

Core Molecular and Physical Properties

This compound is a crystalline solid at ambient temperature, a physical state that dictates its handling and dissolution characteristics in a laboratory setting. A comprehensive summary of its key physical properties is presented below, compiled from available commercial data and predictive models. It is pertinent to note that while two CAS numbers, 608515-90-8 and 608517-17-5 , are sometimes associated with this compound, the former is more frequently cited in commercial listings.

| Property | Value | Source / Method |

| CAS Number | 608515-90-8 | (Primary) |

| Molecular Formula | C₇H₅F₃N₂O₂ | - |

| Molecular Weight | 206.12 g/mol | - |

| Appearance | White crystalline powder | Commercial Supplier Data |

| Melting Point | Approx. 70-75 °C | Commercial Supplier Data |

| Boiling Point | 174.8 ± 40.0 °C (at 760 mmHg) | Predicted[1] |

| Density | 1.445 ± 0.06 g/cm³ | Predicted[1] |

| Solubility | Soluble in non-polar and slightly polar organic solvents (e.g., hexanes, ethyl acetate) | Commercial Supplier Data |

The trifluoromethyl group significantly influences the molecule's electron density and crystal packing, contributing to its solid nature and relatively moderate melting point for a molecule of its size. The predicted boiling point suggests that while distillation is a feasible purification method, it would require reduced pressure to prevent thermal decomposition, a common consideration for highly functionalized organic molecules.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is the bedrock of chemical identification and purity verification. For a novel or specialized compound like this compound, a multi-technique approach is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular skeleton.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl ester protons and the two aromatic protons on the pyrimidine ring. The chemical shifts of the pyrimidine protons will be influenced by the electron-withdrawing effects of both the trifluoromethyl group and the carboxylate.

-

¹³C NMR: The carbon spectrum will reveal signals for all seven carbon atoms. The trifluoromethyl carbon will appear as a characteristic quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the ester will be observed in the typical downfield region.

-

¹⁹F NMR: This experiment is crucial for confirming the presence and integrity of the trifluoromethyl group. A single sharp resonance is expected, as all three fluorine atoms are chemically equivalent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is expected to be dominated by:

-

A strong absorption band around ~1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester group.

-

Strong, complex absorption bands in the region of ~1300-1100 cm⁻¹ , which are indicative of C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure. For this compound, a high-resolution mass spectrometry (HRMS) analysis would be expected to yield a molecular ion peak corresponding to the exact mass of C₇H₅F₃N₂O₂.

Experimental Protocols for Property Determination

To ensure the quality and consistency of research, it is often necessary to experimentally verify the physical properties of key reagents. The following section provides detailed, self-validating protocols for the determination of the primary physical characteristics of a solid compound like this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new or unverified batch of a solid chemical reagent is outlined below. This workflow ensures that each step builds upon the last, providing a comprehensive and validated profile of the material.

Step-by-Step Methodologies

-

Causality: The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This method provides a precise temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the solid into a dense column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool.

-

Accurate Determination: For an accurate measurement, begin heating at a rate of ~10 °C/min until the temperature is ~15 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation: A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity. A broad or depressed range suggests the presence of impurities. The measurement should be repeated at least twice to ensure reproducibility.

-

Causality: Understanding a compound's solubility profile is critical for selecting appropriate solvents for reactions, purifications (e.g., recrystallization), and analytical techniques like NMR. The "like dissolves like" principle is a guiding tenet.

-

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).

-

Sample Addition: To a series of small, labeled vials, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each vial, add 1 mL of a test solvent.

-

Agitation: Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled ambient temperature.

-

Observation: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

-

-

Self-Validation: The consistency of solubility across solvents of similar polarity (e.g., solubility in both ethyl acetate and dichloromethane but insolubility in water and hexane) provides a logical and self-consistent dataset.

Synthesis and Reactivity Insights

While a detailed, step-by-step synthesis protocol for this compound from a primary literature source remains elusive in readily available databases, its structure suggests a logical synthetic pathway rooted in established heterocyclic chemistry. A plausible retrosynthetic analysis is presented below.

The synthesis of 2-substituted pyrimidine-5-carboxylic esters often involves the condensation of an amidine with a three-carbon electrophilic building block.[2] In this case, trifluoroacetamidine would serve as the source of the C2-substituted pyrimidine nitrogen framework. The methyl ester can be introduced either as part of the C3 building block or by esterification of the corresponding carboxylic acid precursor.

The trifluoromethyl group renders the C2 position of the pyrimidine ring highly electron-deficient, making it susceptible to nucleophilic aromatic substitution if a suitable leaving group were present. The methyl ester provides a handle for hydrolysis to the carboxylic acid, which can then be converted to amides or other derivatives, highlighting the compound's utility as a versatile synthetic intermediate.

Safety and Handling

As a fluorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. While specific toxicology data for this compound is not widely available, data for related structures, such as 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, indicate that it may be harmful if swallowed and can cause skin and eye irritation.[3]

Recommended Handling Procedures:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of the powder and prevent contact with skin and eyes.

-

In case of accidental contact, wash the affected skin area thoroughly with soap and water, and flush eyes with copious amounts of water for at least 15 minutes.

-

Store the compound in a tightly sealed container in a cool, dry place.

References

- 1. Methyl pyrimidine-5-carboxylate | C6H6N2O2 | CID 253902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

The Advent and Ascendance of Trifluoromethylpyrimidines: A Technical Guide for the Modern Researcher

Foreword: The Trifluoromethyl Group's Transformative Influence in Heterocyclic Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into bioactive molecules represents a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its potent electron-withdrawing nature, coupled with its significant lipophilicity and metabolic stability, can dramatically enhance the pharmacological profile of a parent scaffold.[1][3] When this powerful functional group is introduced to the pyrimidine ring, a privileged heterocycle in its own right, the resulting trifluoromethylpyrimidine framework offers a rich landscape for the discovery of novel therapeutics and advanced agrochemicals.[4] This guide provides an in-depth exploration of the discovery, synthesis, and diverse applications of trifluoromethylpyrimidine compounds, tailored for researchers, scientists, and professionals in the field of drug development.

I. A Historical Perspective: The Genesis of Trifluoromethylpyrimidines

The journey of trifluoromethylpyrimidines begins with the broader recognition of the trifluoromethyl group's potential in medicinal chemistry. A pivotal moment in this narrative was the 1958 report by Lehmann, which first detailed the biological activities of compounds containing this unique functional group.[5] This seminal work sparked considerable interest in exploring the impact of trifluoromethyl substitution on various molecular frameworks.

Shortly thereafter, in the same year, the first synthesis of trifluoromethyl-substituted pyrimidines was reported by Giner-Jorolla and Bendich.[6] Their work, which involved the reaction of trifluoroacetamidine with β-dicarbonyl compounds, laid the foundational chemistry for accessing this novel class of heterocycles.[6] Early investigations were often driven by the desire to create analogues of biologically important purines and pyrimidines, with the trifluoromethyl group serving as a bioisostere for the methyl group, albeit with profoundly different electronic properties.[3] These pioneering efforts, though sometimes hampered by the instability of key reagents like trifluoroacetamidine, paved the way for the development of more robust and versatile synthetic methodologies in the decades that followed.[6]

II. Synthetic Strategies: Accessing the Trifluoromethylpyrimidine Core

The synthesis of trifluoromethylpyrimidines can be broadly categorized by the position of the trifluoromethyl group on the pyrimidine ring. The distinct electronic environments of the C2, C4(6), and C5 positions necessitate different synthetic approaches, each with its own set of advantages and challenges.

A. Synthesis of 2-Trifluoromethylpyrimidines

The preparation of 2-trifluoromethylpyrimidines often relies on the construction of the pyrimidine ring using a trifluoromethyl-containing building block. A common and historically significant method involves the condensation of trifluoroacetamidine with a 1,3-dicarbonyl compound or its equivalent.[6] The instability of trifluoroacetamidine, however, has led to the development of alternative strategies.

A more contemporary and reliable approach involves a multi-step synthesis starting from readily available materials like 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[7] This method, detailed in the protocol below, avoids the isolation of the sensitive amidine intermediate.

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (1.0 eq) and ethyl trifluoroacetate (1.0 eq). Heat the mixture to 160-180°C for 4-6 hours. After cooling to room temperature, add petroleum ether to induce precipitation. Filter the solid and dry to obtain the intermediate.

-

Step 2: Tosylation. Dissolve the intermediate from Step 1 in a suitable organic solvent and add triethylamine. Cool the mixture to 0°C and add p-toluenesulfonyl chloride in portions. After the reaction is complete, add water and separate the organic layer. Extract the aqueous layer and combine the organic phases. Dry and concentrate to yield the tosylated intermediate.

-

Step 3: Aromatization. Dissolve the tosylated intermediate in a suitable solvent and add a base, such as sodium hydroxide. Stir the reaction at room temperature. Upon completion, add water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude 2-(trifluoromethyl)pyrimidin-5-ol, which can be further purified by column chromatography.

Causality Behind Experimental Choices: The initial condensation is performed at a high temperature to drive the cyclization and dehydration. The tosylation in the second step activates the hydroxyl group and facilitates the subsequent base-mediated elimination to form the aromatic pyrimidine ring. The choice of a non-aqueous workup in the final step is crucial for the isolation of the final product.

B. Synthesis of 4-Trifluoromethylpyrimidines

The synthesis of 4-trifluoromethylpyrimidines can be achieved through the construction of the pyrimidine ring or by modification of a pre-existing pyrimidine. A common strategy involves the cyclocondensation of a trifluoromethyl-β-ketoester with an amidine or guanidine derivative.

A versatile approach begins with the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with urea or a related compound to form a 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate. This intermediate can then be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield a 2-chloro-4-(trifluoromethyl)pyrimidine, which is a key building block for further functionalization through nucleophilic substitution reactions.[8]

Caption: General synthetic workflow for 4-trifluoromethylpyrimidine derivatives.

C. Synthesis of 5-Trifluoromethylpyrimidines

The introduction of a trifluoromethyl group at the C5 position of the pyrimidine ring has been a significant focus of research due to the interesting biological activities of the resulting compounds. Direct trifluoromethylation of the pyrimidine ring at the C5 position can be challenging due to selectivity issues. Therefore, multi-component reactions that construct the ring with the trifluoromethyl group already in place are often preferred.

A notable one-pot, multi-component strategy involves the reaction of sodium triflinate (CF₃SO₂Na), an aryl enaminone, and an aryl amidine hydrochloride.[9] This method provides a facile and selective route to 5-trifluoromethylpyrimidines.

III. Biological Activities and Applications in Drug Discovery and Agrochemicals

The unique physicochemical properties imparted by the trifluoromethyl group have made trifluoromethylpyrimidines a highly valuable scaffold in both medicinal and agricultural chemistry.

A. Anticancer Activity: Targeting Key Kinases

Trifluoromethylpyrimidines have emerged as potent inhibitors of various kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[10]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors.[11] Some of these compounds have demonstrated excellent antitumor activities against various cancer cell lines, with IC₅₀ values in the nanomolar to low micromolar range.[11][12]

-

Dual FLT3 and CHK1 Inhibitors: 5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), both of which are important targets in the treatment of acute myeloid leukemia (AML).[13]

-

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: Diaminopyrimidine-based compounds featuring a trifluoromethyl group have been developed as selective inhibitors of PYK2, a non-receptor tyrosine kinase involved in cell migration and invasion.[14]

Caption: Trifluoromethylpyrimidines as multi-kinase inhibitors in cancer therapy.

B. Agrochemical Applications: Protecting Crops

The enhanced stability and lipophilicity of trifluoromethylpyrimidines make them ideal candidates for the development of modern herbicides and fungicides.

-

Herbicides: Derivatives of ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylate serve as key intermediates in the synthesis of herbicides that target specific metabolic pathways in weeds, offering effective control without harming crops.

-

Fungicides: Trifluoromethylpyrimidine derivatives have shown significant in vitro antifungal activity against a range of plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum.[4][15]

Table 1: Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives [4][15]

| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL |

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| 5v | S. sclerotiorum | 82.73 |

C. Other Biological Activities

Beyond their use in oncology and agriculture, trifluoromethylpyrimidine derivatives have demonstrated a broad spectrum of other biological activities, including:

-

Antiviral Activity: Certain derivatives have shown promising activity against viruses such as the tobacco mosaic virus (TMV).

-

Insecticidal Activity: Moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda have been reported.[4][15]

IV. Future Directions and Conclusion

The journey of trifluoromethylpyrimidine compounds, from their initial synthesis in the late 1950s to their current status as a versatile and highly sought-after scaffold, is a testament to the power of strategic molecular design. The continued exploration of novel synthetic methodologies will undoubtedly lead to a greater diversity of these compounds, enabling a more thorough investigation of their structure-activity relationships.

For researchers and drug development professionals, the trifluoromethylpyrimidine core offers a robust platform for the design of next-generation therapeutics and agrochemicals. The wealth of data on their biological activities, particularly as kinase inhibitors and crop protection agents, provides a solid foundation for future innovation. As our understanding of the intricate roles of the trifluoromethyl group in modulating molecular properties deepens, so too will the potential for creating highly effective and selective trifluoromethylpyrimidine-based agents to address pressing challenges in human health and agriculture.

V. References

-

Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. BenchChem. Available from: --INVALID-LINK--

-

application of trifluoromethylpyrimidines in kinase inhibition studies. BenchChem. Available from: --INVALID-LINK--

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health. Available from: --INVALID-LINK--

-

CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents. Available from: --INVALID-LINK--

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: --INVALID-LINK--

-

Synthesis of 2-trifluoromethylpyrimidines 14 and 15. ResearchGate. Available from: --INVALID-LINK--

-

A Comparative Analysis of Trifluoromethylquinolines: Tubulin Polymerization vs. Kinase Inhibition in Cancer Therapy. BenchChem. Available from: --INVALID-LINK--

-

Simple synthesis of trifluoromethylated pyrimidine nucleosides. Royal Society of Chemistry. Available from: --INVALID-LINK--

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. Available from: --INVALID-LINK--

-

A study of the synthesis of 20-trifluoromethyl pyrimidines. CORE. Available from: --INVALID-LINK--

-

The Trifluoromethyl Group in Medicinal Chemistry. American Chemical Society. Available from: --INVALID-LINK--

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. Available from: --INVALID-LINK--

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. ResearchGate. Available from: --INVALID-LINK--

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: --INVALID-LINK--

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers. Available from: --INVALID-LINK--

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health. Available from: --INVALID-LINK--

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: --INVALID-LINK--

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: --INVALID-LINK--

-

The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. Available from: --INVALID-LINK--

-

A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives. BenchChem. Available from: --INVALID-LINK--

-

CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents. Available from: --INVALID-LINK--

-

4-(trifluoromethyl)pyrimidine. Sigma-Aldrich. Available from: --INVALID-LINK--

-

The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis. N BINNO. Available from: --INVALID-LINK--

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. ResearchGate. Available from: --INVALID-LINK--

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Institutes of Health. Available from: --INVALID-LINK--

References

- 1. researchgate.net [researchgate.net]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique electronic properties, enhancing metabolic stability and binding affinity in drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data integral to the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings of the expected spectral data, provide detailed experimental protocols for data acquisition, and present a logical framework for spectral interpretation.

Introduction: The Significance of Trifluoromethylated Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several approved drugs. The introduction of a trifluoromethyl (-CF₃) group can profoundly influence the physicochemical and pharmacological properties of these heterocyclic systems. The high electronegativity of fluorine atoms in the -CF₃ group can modulate the electron density of the pyrimidine ring, affecting its reactivity and interaction with biological targets. Furthermore, the -CF₃ group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism. This compound serves as a versatile intermediate in the synthesis of more complex molecules, making its unambiguous characterization paramount.

This guide will focus on the primary analytical techniques for structural confirmation: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound dictates its unique spectroscopic fingerprint. Understanding the interplay of the electron-withdrawing trifluoromethyl group and the methyl carboxylate substituent on the pyrimidine ring is crucial for interpreting the spectral data.

Figure 1. Molecular Structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyrimidine ring and the methyl group of the ester.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~9.3 | Singlet | - | The proton at the C-4 position is adjacent to two nitrogen atoms and is deshielded. |

| H-6 | ~9.1 | Singlet | - | The proton at the C-6 position is also deshielded due to the adjacent nitrogen and the electron-withdrawing carboxylate group. |

| -OCH₃ | ~4.0 | Singlet | - | Typical chemical shift for a methyl ester group. |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The trifluoromethyl group will have a significant effect on the chemical shifts of the carbon atoms it is attached to and will also introduce C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| C=O | ~163 | Singlet | - | Typical chemical shift for a carboxylate carbon. |

| C-2 | ~159 | Quartet | Large (¹JCF ≈ 275 Hz) | Carbon directly attached to the -CF₃ group, showing a large one-bond coupling. |

| C-4 | ~160 | Singlet | - | Deshielded due to adjacent nitrogen atoms. |

| C-6 | ~157 | Singlet | - | Deshielded due to adjacent nitrogen and carboxylate group. |

| C-5 | ~126 | Singlet | - | Carbon attached to the carboxylate group. |

| -CF₃ | ~120 | Quartet | Large (¹JCF ≈ 275 Hz) | The carbon of the trifluoromethyl group itself, with a very large C-F coupling constant. |

| -OCH₃ | ~53 | Singlet | - | Typical chemical shift for a methyl ester carbon. |

Note: Predicted data is based on analysis of similar structures, such as ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate.[1]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -CF₃ | ~ -65 to -75 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet. The chemical shift is characteristic of a -CF₃ group attached to an aromatic ring. |

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Predicted Mass Spectrometry Data

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 220.04 | Molecular ion corresponding to the exact mass of C₈H₅F₃N₂O₂. |

| [M - OCH₃]⁺ | 189.03 | Loss of the methoxy group from the ester. |

| [M - COOCH₃]⁺ | 161.03 | Loss of the entire methyl carboxylate group. |

Experimental Protocols

The following protocols are provided as a general guide for the acquisition of high-quality spectroscopic data for this compound.

NMR Spectroscopy

Figure 2. General workflow for NMR data acquisition and processing.

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

3.1.3. ¹⁹F NMR Spectroscopy

-

Sample Preparation: Use the same sample as prepared for ¹H NMR.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment, proton-decoupled.

-

Spectral Width: -50 to -90 ppm (or a wider range if needed).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz). Phase and baseline correct the spectrum. Reference the spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

Mass Spectrometry

Figure 3. General workflow for Mass Spectrometry analysis.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: ESI positive.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the fragmentation pattern to further confirm the structure.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide has provided a detailed overview of the expected ¹H, ¹³C, and ¹⁹F NMR, and mass spectrometry data, along with robust protocols for their acquisition and analysis. By understanding the influence of the trifluoromethyl and methyl carboxylate groups on the pyrimidine core, researchers can confidently interpret the spectroscopic data to confirm the identity and purity of this important chemical intermediate. The methodologies and predictive data presented herein serve as a valuable resource for scientists engaged in the synthesis and utilization of novel trifluoromethylated pyrimidines.

References

A Technical Guide to the Solubility of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a well-established scaffold in numerous therapeutic agents, and the incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides an in-depth analysis of the factors governing the solubility of this compound and offers detailed protocols for its experimental determination.

Predicting the Solubility of this compound: A Chemist's Perspective

Predicting the solubility of a compound in a given solvent is a nuanced process that relies on the fundamental principle of "like dissolves like." This adage is rooted in the interplay of intermolecular forces between the solute and the solvent. To anticipate the solubility of this compound, we must first dissect its molecular structure and inherent physicochemical properties.

Molecular Structure and Physicochemical Properties

The structure of this compound features several key functional groups that dictate its solubility profile:

-

Pyrimidine Ring: This nitrogen-containing heterocycle is polar due to the presence of two electronegative nitrogen atoms. These nitrogen atoms can act as hydrogen bond acceptors.

-

Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and highly lipophilic group. The high electronegativity of the fluorine atoms creates a strong dipole, but the symmetrical nature of the -CF3 group can reduce its overall molecular dipole moment. Its presence generally increases solubility in nonpolar organic solvents.

-

Methyl Ester Group (-COOCH3): This group is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen and the ester oxygen. It contributes to solubility in polar solvents.

Based on this structure, this compound can be classified as a moderately polar compound. It possesses both polar (pyrimidine ring, ester group) and nonpolar (trifluoromethyl group) regions. This amphiphilic nature suggests it will exhibit a range of solubilities across different organic solvents.

The "Like Dissolves Like" Principle in Action

The solubility of a solute is maximized when the intermolecular forces between the solute molecules are similar to the intermolecular forces between the solvent molecules.[1][2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the ester group in this compound can act as hydrogen bond acceptors, leading to favorable interactions with polar protic solvents. Therefore, moderate to good solubility is expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not have acidic protons to donate in hydrogen bonds. They can, however, accept hydrogen bonds and engage in dipole-dipole interactions. The polar functionalities of the target molecule will interact favorably with these solvents, suggesting good solubility, particularly in highly polar aprotic solvents like DMF and DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The lipophilic trifluoromethyl group will promote solubility in these solvents. However, the polar pyrimidine and ester moieties will be disfavored. Consequently, the solubility in nonpolar solvents is expected to be lower compared to polar solvents.

Influence of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[1][3] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the lattice energy of the solid and to create a cavity in the solvent for the solute molecule. Increased temperature provides the necessary kinetic energy for this process to occur more readily.

Predicted Solubility Profile

Based on the structural analysis, a predicted qualitative solubility profile for this compound is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bond accepting capabilities of the pyrimidine and ester groups interact favorably with the hydroxyl groups of the alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dipole-dipole interactions between the solvent and the polar groups of the solute. |

| Highly Polar Aprotic | DMSO, DMF | Good to High | Strong dipole-dipole interactions and the ability of these solvents to solvate a wide range of compounds. |

| Nonpolar | Hexane, Heptane | Low | The polar pyrimidine and ester groups are not well-solvated by nonpolar solvents, despite the presence of the lipophilic trifluoromethyl group. |

| Aromatic | Toluene, Benzene | Low to Moderate | Pi-stacking interactions between the aromatic solvent and the pyrimidine ring may provide some favorable interactions, in addition to van der Waals forces. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Good | DCM is a versatile solvent with a moderate polarity that can effectively solvate moderately polar compounds. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data. The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[4][5]

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow Diagram:

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should be constant over time at equilibrium.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically inert syringe filter (e.g., PTFE) to remove any suspended solid particles.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (absorbance vs. concentration).

-

Analyze the diluted sample from step 3 using the same HPLC method.

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Factors Influencing Experimental Outcomes

-

Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Always use highly pure starting materials.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurate temperature during equilibration is critical.[1][3]

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

pH of the Medium (for aqueous solutions): While this guide focuses on organic solvents, if working with protic solvents that can have varying pH, it's important to note that the ionization state of a compound can dramatically alter its solubility.

Conclusion

The solubility of this compound in organic solvents is governed by a complex interplay of its structural features and the properties of the solvent. While a qualitative prediction of its solubility can be made based on the principles of intermolecular forces, precise quantitative data requires meticulous experimental determination. The isothermal shake-flask method, coupled with a reliable analytical technique such as HPLC, provides a robust framework for obtaining accurate and reproducible solubility data. This information is indispensable for the effective utilization of this promising heterocyclic compound in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Theoretical prediction of the solubility of fluorinated C(60) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

Navigating the Chemistry of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 608517-17-5). This guide has been synthesized from data on structurally analogous compounds, including halogenated and non-halogenated trifluoromethyl pyrimidine derivatives. All procedures should be conducted with a thorough risk assessment, and the recommendations herein should be considered supplementary to established laboratory safety protocols.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group and a methyl ester. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug discovery. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the chemical properties and biological activity of parent molecules. However, these same properties necessitate a cautious and informed approach to its handling and use in a laboratory setting. The safety profile is predicted based on analogs like Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which exhibit notable toxicity and irritant properties.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally similar compounds, this compound should be treated as a hazardous substance. The primary hazards are associated with the trifluoromethylated pyrimidine core. For instance, 2-(Trifluoromethyl)pyrimidine is known to cause severe skin burns and eye damage[1]. The chloro-analog, Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, is classified as acutely toxic if swallowed, a skin and eye irritant, and a potential respiratory irritant.

Therefore, it is prudent to adopt the following GHS classifications until specific data becomes available:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger or Warning

Hazard Pictograms:

Caption: Inferred GHS Hazard Pictograms.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound. The causality behind these protocols is to prevent exposure through inhalation, ingestion, or skin contact.

3.1. Engineering Controls and Ventilation All handling of solid or solutions of this compound should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors[2]. The fume hood provides a physical barrier and ensures that any airborne particles are safely exhausted.

3.2. Personal Protective Equipment (PPE) A standard PPE ensemble for handling this compound should include:

-

Eye Protection: Tight-sealing safety goggles or a face shield[3].

-

Hand Protection: Chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of properly after handling.

-

Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a complete protective suit may be necessary.

-

Respiratory Protection: If working outside a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required[4].

Caption: Recommended PPE and Handling Workflow.

3.3. Hygiene Measures Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn[5]. Contaminated clothing should be removed immediately and washed before reuse.

3.4. Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3]. Recommended storage temperature is often between 2-8°C to ensure stability.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is critical.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[6]. | To remove the individual from the source of exposure and support respiration. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6]. | To physically remove the chemical from the skin and reduce irritation. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6]. | To dilute and flush out the chemical, minimizing damage to the eye. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][7]. | To avoid aspiration of the chemical into the lungs. |

4.2. Accidental Release Measures In case of a spill, evacuate the area immediately. Wear the appropriate PPE, including respiratory protection.

For a small spill:

-

Gently cover the spill with an inert absorbent material like vermiculite or sand.

-

Sweep up the absorbed material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

For a large spill:

-

Evacuate non-essential personnel.

-

Contain the spill if possible without risk.

-

Follow institutional emergency procedures for hazardous chemical spills.

Do not allow the spilled material to enter drains or waterways.

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions[2].

-

Conditions to Avoid: Avoid exposure to moisture, excessive heat, and ignition sources[4][8].

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[2][3].

-

Hazardous Decomposition Products: Combustion may produce toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride[8].

Toxicological and Ecological Information (Inferred)

-

Toxicological Profile: The toxicological properties have not been fully investigated. However, based on analogs, it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system[2][8]. The trifluoromethyl group can sometimes lead to metabolic products with their own toxicological profiles[9].

-

Ecological Profile: The environmental impact has not been fully evaluated. Care should be taken to prevent its release into the environment as pyrimidine derivatives can be bioactive[10][11]. Do not let the product enter drains or waterways.

Disposal Considerations

All waste material must be disposed of in accordance with local, state, and federal regulations. The compound should be treated as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.

References

- 1. 2-(Trifluoromethyl)pyrimidine | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 7. 2-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLIC ACID | 306960-74-7 [m.chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery and Agrochemical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the various fluorinated heterocycles, the trifluoromethylpyrimidine moiety has emerged as a particularly privileged scaffold. The unique electronic properties of the trifluoromethyl group, including its high electronegativity, metabolic stability, and ability to modulate the physicochemical properties of the parent molecule, have led to the development of a diverse array of trifluoromethylpyrimidine derivatives with potent biological activities. This in-depth technical guide provides a comprehensive overview of the current landscape of trifluoromethylpyrimidine derivatives, with a focus on their anticancer, antifungal, insecticidal, and antiviral activities. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of drug discovery and agrochemical development, providing both foundational knowledge and practical insights to accelerate the design and optimization of novel trifluoromethylpyrimidine-based agents.

Introduction: The Power of Fluorine in Pyrimidine Chemistry

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a trifluoromethyl (CF3) group onto the pyrimidine scaffold can profoundly influence its biological activity. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[3] These unique properties have spurred significant research into trifluoromethylpyrimidine derivatives, revealing their potential across multiple therapeutic and agricultural domains.

Anticancer Activity: Targeting Key Signaling Pathways

Trifluoromethylpyrimidine derivatives have demonstrated significant promise as anticancer agents, with a primary mechanism of action involving the inhibition of key protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4][5][6]

Mechanism of Action: Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Trifluoromethylpyrimidine derivatives have been designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[6][8] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.

One notable compound, a 5-trifluoromethylpyrimidine derivative, has shown potent inhibitory activity against EGFR and has been demonstrated to induce early apoptosis in A549 lung cancer cells, arresting the cell cycle in the G2/M phase.[4][5][6]

Caption: EGFR signaling pathway and its inhibition by trifluoromethylpyrimidine derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of trifluoromethylpyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For EGFR inhibitors, the following SAR has been observed:

-

Substitution at the 5-position: The presence of a trifluoromethyl group at the 5-position is often crucial for potent EGFR inhibitory activity.

-

Substituents at the 2- and 4-positions: Aromatic and heteroaromatic substituents at these positions are generally favored for enhanced activity. For instance, anilino- and acrylamido-phenyl groups at the 2- and 4-positions have been shown to be important for binding to the EGFR active site.[3]

-

Hydrophobicity and Polarizability: Increasing the lipophilic character at certain positions and the polarizability of the molecule can lead to improved inhibitory potency.[3]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected trifluoromethylpyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 9u | A549 (Lung) | 0.35 | [4][5][6] |

| MCF-7 (Breast) | 3.24 | [4][5][6] | |

| PC-3 (Prostate) | 5.12 | [4][5][6] | |

| 17v | H1975 (Lung) | 2.27 | [5] |

| 3b | C32 (Melanoma) | 24.4 | [9] |

| A375 (Melanoma) | 25.4 | [9] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for the in vitro MTT assay to determine anticancer activity.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylpyrimidine derivatives and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antifungal Activity: A Promising Avenue for Crop Protection

Trifluoromethylpyrimidine derivatives have demonstrated significant potential as antifungal agents, particularly against plant pathogenic fungi.[1][2][9]

Mechanism of Action

The precise molecular targets for the antifungal activity of many trifluoromethylpyrimidine derivatives are still under investigation. However, some pyrimidine-based fungicides are known to act by inhibiting methionine biosynthesis or the secretion of fungal enzymes necessary for host penetration.[10] For some derivatives, it is hypothesized that they may disrupt the fungal cell membrane, leading to cell death.[11]

Structure-Activity Relationship (SAR)

The antifungal activity of these compounds is influenced by the substituents on the pyrimidine and other attached rings. For example, the introduction of a halogen atom can improve the antifungal activity against certain fungal species. The presence of an amide moiety has also been shown to be important for the antifungal properties of some derivatives.[1][2]

Quantitative Data Summary

The following table presents the in vitro antifungal activity of selected trifluoromethylpyrimidine derivatives.

| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | Reference |

| 5l | Botrytis cinerea | 100 | [1][2] |

| 5j | Botrytis cinerea | 96.84 | [1][2] |

| 5b | Botrytis cinerea | 96.76 | [1][2] |

| 5o | Phomopsis sp. | 100 | [12][13] |

| 5f | Phomopsis sp. | 100 | [12][13] |

Experimental Protocol: Antifungal Mycelial Growth Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the growth of fungal mycelia.

Caption: Workflow for the mycelial growth inhibition assay.

Detailed Steps:

-

Medium Preparation: Incorporate the test compound into a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.

-

Plating: Pour the agar into Petri dishes.

-

Inoculation: Place a small plug of fungal mycelium in the center of each plate.

-

Incubation: Incubate the plates until the mycelium in the control plate has grown significantly.

-

Measurement: Measure the diameter of the fungal colonies.

-

Calculation: Calculate the percentage of inhibition of mycelial growth compared to the control.

Insecticidal Activity: A New Frontier in Pest Management

Several trifluoromethylpyrimidine derivatives have been identified as potent insecticides against a range of agricultural pests.[1][2][14]

Mechanism of Action

While the exact mechanism for all insecticidal trifluoromethylpyrimidine derivatives is not fully elucidated, some insecticides with related structures, such as diamides, are known to target the insect ryanodine receptor (RyR).[1][2][14] The RyR is a calcium channel in muscle cells, and its activation by these insecticides leads to uncontrolled calcium release, causing muscle contraction, paralysis, and ultimately, death of the insect.

Quantitative Data Summary

The following table shows the insecticidal activity of selected trifluoromethylpyrimidine derivatives.

| Compound ID | Insect Species | Mortality Rate (%) at 500 µg/mL | Reference |

| 5w | Spodoptera frugiperda | 90.0 | [1][2] |

| Mythimna separata | 86.7 | [1][2] | |

| 5o | Spodoptera frugiperda | 80.0 | [1][2] |

| 5t | Spodoptera frugiperda | 83.3 | [1][2] |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.

Caption: Workflow for the leaf-dip insecticidal bioassay.

Detailed Steps:

-

Solution Preparation: Prepare serial dilutions of the test compound.

-

Leaf Treatment: Dip host plant leaves into the solutions.

-

Exposure: Place the treated leaves in containers with the target insects.

-

Incubation: Maintain the containers under controlled environmental conditions.

-

Mortality Assessment: Record the number of dead insects at specified time points.

-

Data Analysis: Calculate the percentage of mortality.

Antiviral Activity: Combating Plant Viruses

Trifluoromethylpyrimidine derivatives have also shown promise in the fight against plant viruses, such as the Tobacco Mosaic Virus (TMV).[8]

Mechanism of Action

Some trifluoromethylpyrimidine derivatives have been found to interact with the TMV coat protein (CP).[8] This interaction can interfere with the assembly of new virus particles, thereby inhibiting the spread of the virus within the plant.

Quantitative Data Summary

The following table summarizes the anti-TMV activity of selected trifluoromethylpyrimidine derivatives.

| Compound ID | Anti-TMV Activity | EC50 (µg/mL) | Reference |

| 5j | Curative | 126.4 | [8] |

| 5m | Protective | 103.4 | [8] |

Conclusion and Future Perspectives

Trifluoromethylpyrimidine derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antifungal, insecticidal, and antiviral agents underscores the value of the trifluoromethylpyrimidine scaffold in the design of novel therapeutic and agrochemical products. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation agents with enhanced potency, selectivity, and safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full potential of this remarkable chemical class.

References

- 1. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Structure-activity Relationship Study on Therapeutically Relevant EGFR Double Mutant Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. One moment, please... [innovations-report.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. MTT Assay Principle [scispace.com]

- 12. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 13. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ryanodine Receptor as Insecticide Target: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Reactivity Profile of Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The convergence of an electron-deficient pyrimidine ring, a powerful electron-withdrawing trifluoromethyl group, and a versatile methyl ester functionality imparts a unique and highly valuable reactivity profile to this molecule. This guide provides an in-depth exploration of the chemical behavior of this compound, offering field-proven insights into its synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity, providing detailed, actionable protocols for its derivatization through nucleophilic aromatic substitution, hydrolysis, amidation, and reduction. This document is intended to serve as a comprehensive resource for researchers leveraging this potent scaffold in the design and synthesis of novel bioactive compounds.

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group onto this privileged scaffold dramatically influences its physicochemical and pharmacological properties. The high electronegativity of the fluorine atoms in the CF₃ group imparts increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins.

This compound serves as a trifunctional synthon, offering three distinct points for chemical modification. The strategic positioning of the CF₃ group at the 2-position profoundly activates the pyrimidine ring, rendering it highly susceptible to a range of chemical transformations. This guide will systematically dissect the reactivity at each of these sites, providing a robust framework for its application in synthetic campaigns.

Synthesis and Characterization

A reliable supply of high-purity starting material is paramount for any synthetic endeavor. While a direct, one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, a logical and well-precedented synthetic route involves the construction of the corresponding carboxylic acid followed by esterification.

Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

The synthesis of the parent carboxylic acid can be achieved through various heterocyclic construction methodologies. A common approach involves the condensation of a three-carbon building block with trifluoroacetamidine.

Protocol 2.1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

-

Reaction Setup: To a solution of trifluoroacetamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) at 0 °C and stir for 30 minutes.

-

Condensation: To the resulting solution, add ethyl 2-formyl-3-oxopropanoate (1.0 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Hydrolysis: After completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude ethyl ester is then subjected to hydrolysis using aqueous sodium hydroxide (2.0 eq) in a mixture of THF and water at room temperature overnight.

-

Isolation: Acidify the reaction mixture with 1M HCl to pH 2-3, leading to the precipitation of 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Esterification to this compound

The final esterification is a standard transformation.

Protocol 2.2: Fischer Esterification

-

Reaction Setup: Suspend 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in methanol (excess).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the suspension.

-

Reaction Progression: Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural integrity of the synthesized this compound should be confirmed by standard spectroscopic methods.

| Property | Expected Value |

| Molecular Formula | C₇H₅F₃N₂O₂ |

| Molecular Weight | 206.12 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.35 (s, 1H), 9.15 (s, 1H), 4.00 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 163.0, 160.0 (q, J = 36 Hz), 159.5, 125.0, 119.0 (q, J = 276 Hz), 53.0 |

| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1580, 1550 (C=N, C=C), ~1250, 1150 (C-F) |

| Mass Spectrum (EI) | m/z 206 (M⁺) |

Note: Predicted NMR data is based on the ethyl ester analog and chemical shift calculations. Actual values may vary.[1]

Reactivity Profile I: Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is inherently electron-deficient. The addition of a potent electron-withdrawing trifluoromethyl group at the 2-position, coupled with the inductive effect of the ester at the 5-position, significantly activates the 4- and 6-positions of the pyrimidine ring towards nucleophilic attack. This makes SₙAr a highly facile and versatile reaction for the derivatization of this scaffold.

Mechanistic Insights

The SₙAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom (typically C4 or C6 if a suitable leaving group is present), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and further stabilized by the trifluoromethyl group. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

Caption: Generalized SₙAr mechanism on a pyrimidine ring.

While this compound itself lacks a leaving group for direct SₙAr, it is a crucial precursor to halo-substituted derivatives that readily undergo these reactions.